
2H-1,2,3-triazole-2-acetic acid
Overview
Description
2H-1,2,3-Triazole-2-acetic acid is a compound with the molecular formula C4H5N3O2 . It is a solid substance that is stored at room temperature . It is a nitrogenous heterocyclic compound that is part of the triazole class .
Synthesis Analysis
The synthesis of this compound involves several steps. A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are capable of interacting with a variety of receptors and enzymes to exhibit a broad range of important biological activities .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature . It has a molecular weight of 127.1 .Scientific Research Applications
Supramolecular Interactions
2H-1,2,3-Triazole-2-acetic acid and its derivatives, like 1H-1,2,3-triazoles, are known for their unique supramolecular interactions. These interactions have led to a myriad of applications in supramolecular and coordination chemistry. The nitrogen-rich triazole features a highly polarized carbon atom, enabling complexation of anions through hydrogen and halogen bonding. These properties have been utilized in ion-pair recognition, catalysis, and photochemistry, far beyond the scope of original click chemistry applications (Schulze & Schubert, 2014).
Sustainable Synthesis
A novel, metal-free process has been developed for synthesizing derivatives of this compound. This method is efficient and environmentally friendly, offering higher yields and safety in handling energetic intermediates compared to earlier batch synthetic routes. Such methodologies are significant for sustainable and rapid construction of functionally diverse 1,2,4-triazoles (Tortoioli et al., 2020).
Potential in Drug Development
The derivatives of 2H-1,2,3-triazole have been explored for their potential in drug development, particularly due to their structural versatility and broad range of biological activities. This includes exploration in anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, highlighting the importance of these compounds in pharmaceutical research (Ferreira et al., 2013).
Electrochemical Applications
1H-1,2,3-Triazole and its derivatives like this compound show promise in enhancing proton conduction in polymer electrolyte membranes. This could have significant implications in fuel cell technology, offering improved mechanical properties and stability under operating conditions (Zhou et al., 2005).
Continuous Manufacturing
A safe and efficient continuous manufacturing process has been developed for this compound derivatives. This process avoids the isolation of hazardous intermediates and minimizes risks, demonstrating the potential for large-scale production in drug development projects (Karlsson et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . For example, some 1,2,3-triazole derivatives have been found to produce anti-ChE activity by inhibiting both AChE and BuChE activities .
Biochemical Pathways
Triazole compounds are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
1,2,3-triazole rings are known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
It is known that 1,2,3-triazole rings are stable in both oxidizing and reducing conditions, as well as in both acidic and basic conditions .
Biochemical Analysis
Biochemical Properties
2H-1,2,3-triazole-2-acetic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. It has been observed to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activities . These interactions are primarily electrostatic, involving hydrogen bonding and Van der Waals forces. Additionally, this compound has shown potential in binding to the active sites of various receptors, contributing to its diverse biological activities .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting downstream processes . This compound also impacts gene expression by binding to specific transcription factors, leading to changes in the expression levels of target genes. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes and receptors through electrostatic interactions, hydrogen bonding, and Van der Waals forces . By inhibiting the activity of enzymes such as AChE and BuChE, this compound disrupts normal biochemical processes, leading to its observed biological effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression . These temporal effects highlight the potential of this compound for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the concentrations of specific metabolites . Additionally, this compound can influence the overall metabolic balance within cells, contributing to its diverse biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular regions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
2-(triazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)3-7-5-1-2-6-7/h1-2H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJAOKPOPOGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634033 | |
| Record name | (2H-1,2,3-Triazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4320-91-6 | |
| Record name | (2H-1,2,3-Triazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-1,2,3-triazol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






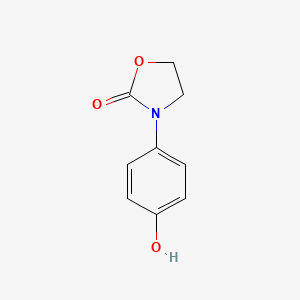
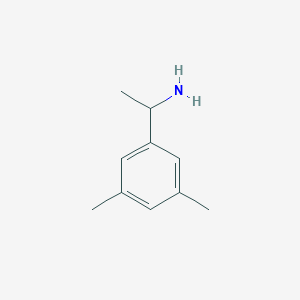
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1371410.png)
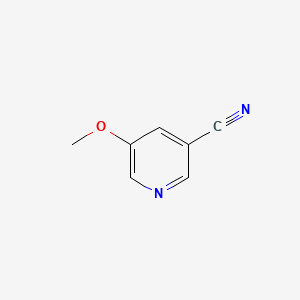
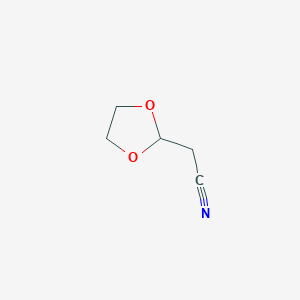
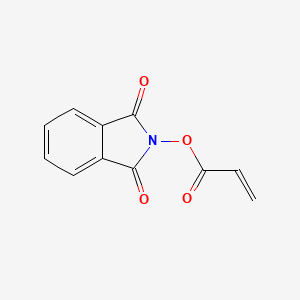
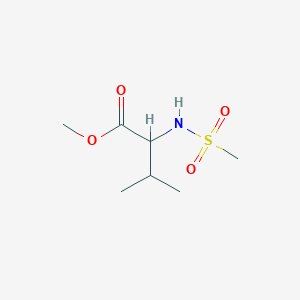


![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/structure/B1371429.png)
